Cinazepam

Catalog No.
S579020
CAS No.
172986-25-3
M.F
C19H14BrClN2O5
M. Wt
465.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinazepam

CAS Number

172986-25-3

Product Name

Cinazepam

IUPAC Name

4-[[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C19H14BrClN2O5

Molecular Weight

465.7 g/mol

InChI

InChI=1S/C19H14BrClN2O5/c20-10-5-6-14-12(9-10)17(11-3-1-2-4-13(11)21)23-19(18(27)22-14)28-16(26)8-7-15(24)25/h1-6,9,19H,7-8H2,(H,22,27)(H,24,25)

InChI Key

NQTRBZXDWMDXAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl

Synonyms

3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzdiazepin-2-one, 3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzdiazepin-2-one hemisuccinate, 3-hydroxy-7-bromo-5-(ortho-chlorophenyl)-1,2-dihydro-3H-1,4-benzodiazepin-2-one, cinazepam

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)OC(=O)CCC(=O)O)Cl

Epilepsy and Seizures

  • Anticonvulsant effects: Clonazepam is a well-documented anticonvulsant medication. Research has shown its effectiveness in controlling various seizure types, including absence seizures, myoclonic seizures, and atonic seizures [National Institutes of Health [NIH], source: ].

Anxiety Disorders

  • Management of anxiety: Clonazepam is used in research to study its effectiveness in managing anxiety disorders like generalized anxiety disorder (GAD) and social anxiety disorder (SAD) [National Library of Medicine [NLM], source: ].

Other Potential Applications

  • Acute mania: Studies suggest clonazepam might be effective in managing acute mania, a phase of bipolar disorder characterized by excessive energy, mood swings, and racing thoughts [National Institutes of Health [NIH], source: ].
  • Burning mouth syndrome (BMS): Recent research explores the use of topical clonazepam for BMS, a chronic condition causing burning sensations in the mouth. Studies suggest it might alleviate burning pain, although further investigation is needed [Nature Journal, source: ].

Cinazepam is an atypical benzodiazepine derivative with the chemical formula C19H14BrClN2O5C_{19}H_{14}BrClN_{2}O_{5} and a molar mass of approximately 465.68 g/mol. It is recognized for its pronounced hypnotic, sedative, and anxiolytic effects, which occur with minimal myorelaxant side effects. Unlike many other benzodiazepines, cinazepam does not disrupt sleep architecture, allowing for an increase in both slow-wave sleep and REM sleep, making it potentially advantageous for treating insomnia and other sleep disorders . The compound acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA on neuronal excitability .

, including:

  • Reduction: Involves the addition of hydrogen or removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
  • Oxidation: Typically involves potassium permanganate or chromium trioxide as reagents.
  • Substitution: This reaction replaces one atom or group with another, often using halogens or nucleophiles .

The major products formed depend on the specific reagents and conditions used, such as carboxylic acids from oxidation or alcohols from reduction.

Cinazepam exerts its biological effects primarily through its interaction with GABA A receptors. It hyperpolarizes the synaptosomal plasma membrane and increases synaptic vesicle acidification, which enhances the uptake of GABA in nerve terminals. This mechanism leads to reduced neuronal excitability and contributes to its sedative properties . The compound is rapidly metabolized in vivo, producing 3-hydroxyphenazepam as its main active metabolite, which also plays a role in modulating GABAergic neurotransmission .

The synthesis of cinazepam involves a multi-step process that typically includes:

  • Starting Material: Reaction of 7-bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine with butanedioic acid.
  • Reaction Conditions: Use of aprotic solvents and specific catalysts to facilitate the formation of the desired product.
  • Industrial Production: Large-scale synthesis is optimized for high yield and purity, adhering to strict quality control measures .

Cinazepam is primarily used in clinical settings for its sedative and anxiolytic properties. It is particularly noted for:

  • Treating insomnia without significantly disrupting sleep architecture.
  • Providing anxiolytic effects with fewer side effects compared to traditional benzodiazepines.
  • Its potential use in managing anxiety disorders due to its ability to enhance GABAergic transmission .

Cinazepam has been studied for its interactions with various substances. Notably:

  • When combined with atracurium besylate, there is an increased risk or severity of central nervous system depression.
  • Other drugs may also influence the efficacy and safety profile of cinazepam, necessitating careful consideration during co-administration .

Several compounds share structural similarities with cinazepam, including:

  • Diazepam: A well-known benzodiazepine that produces anxiolytic effects but may disrupt sleep architecture more than cinazepam.
  • Flunitrazepam: Another potent benzodiazepine with significant sedative properties but higher potential for dependency.
  • Phenazepam: A benzodiazepine derivative that has anxiolytic effects but may have a different pharmacokinetic profile compared to cinazepam.

Comparison Table

CompoundSedative EffectAnxiolytic EffectSleep Architecture Impact
CinazepamModerateHighMinimal disruption
DiazepamHighVery HighSignificant disruption
FlunitrazepamVery HighHighSignificant disruption
PhenazepamHighModerateVariable impact

Cinazepam's unique profile as a benzodiazepine prodrug allows it to maintain a balance between efficacy and side effects, making it a valuable option in therapeutic settings where traditional benzodiazepines may not be suitable .

Key Synthetic Pathways and Reaction Mechanisms

The synthesis of cinazepam follows a well-established eight-step synthetic pathway that transforms 2-amino-5-bromo-2'-chlorobenzophenone into the final benzodiazepine derivative through a series of carefully orchestrated chemical transformations [1]. This synthetic route represents a sophisticated approach to benzodiazepine construction, incorporating two key mechanistic processes that are fundamental to the successful formation of the target compound.

The overall synthetic strategy begins with the formation of a bromoacetamide intermediate through nucleophilic acyl substitution, followed by halide exchange via the Finkelstein reaction [1]. Subsequent steps involve hydroxylamine-mediated alkylation, acid-catalyzed cyclization to form the benzodiazepine core, and ultimately the Polonovski rearrangement to achieve the desired structural modifications [1]. The pathway concludes with esterification using succinic anhydride to yield cinazepam in its final form [1].

Finkelstein Reaction in Intermediate Formation

The Finkelstein reaction plays a crucial role in the third step of cinazepam synthesis, converting the bromoacetamide intermediate to its corresponding iodide derivative [1]. This transformation utilizes sodium iodide in acetone solution to achieve halide exchange through a substitution nucleophilic bimolecular mechanism [8] [9]. The reaction proceeds via a single-step process with inversion of stereochemistry, characteristic of typical Finkelstein transformations [9].

The driving force for this reaction stems from the differential solubility properties of the halide salts in acetone [8] [33]. Sodium iodide demonstrates high solubility in acetone due to the formation of a stable coordination complex involving three acetone molecules per sodium iodide unit [33]. The carbonyl oxygen atoms in acetone utilize their lone pairs to coordinate with sodium cations, creating an octahedral coordination environment that accommodates the iodide anion within a triangular-shaped channel [33]. In contrast, sodium bromide exhibits poor solubility in acetone, causing it to precipitate from solution and drive the equilibrium toward product formation [8] [33].

The mechanism involves nucleophilic attack by the iodide ion on the electrophilic carbon center bearing the bromide leaving group [34] [37]. This process occurs readily under mild conditions, typically at temperatures ranging from 25 to 60 degrees Celsius over periods of 1 to 24 hours [37]. The reaction demonstrates excellent selectivity for primary halides and shows enhanced reactivity with carbonyl-activated positions, making it particularly suitable for the bromoacetamide substrate in cinazepam synthesis [8].

Polonovski Rearrangement in Final Stages

The Polonovski rearrangement constitutes a critical transformation in the cinazepam synthetic pathway, occurring during the conversion of phenazepam 4-oxide to the corresponding acetylated derivative [1]. This rearrangement represents a classical example of nitrogen oxide activation leading to carbon-nitrogen bond cleavage and subsequent structural reorganization [15] [16].

The reaction mechanism involves initial activation of the nitrogen oxide with acetic anhydride, forming an acetoxylated intermediate that undergoes elimination to generate an iminium ion [15] [16]. The central feature of this transformation is the conversion of the nitrogen oxide to an iminium ion intermediate through loss of an alpha hydrogen atom [16]. This process typically requires elevated temperatures between 130 and 160 degrees Celsius and reaction times of 2 to 8 hours [15] [22].

The elimination proceeds via an E2-type mechanism, with preferential removal of the hydrogen that is antiperiplanar to the nitrogen-oxygen bond [15]. Treatment with acetic anhydride serves as the activating agent, forming an acetoxylated species that facilitates the subsequent rearrangement [15] [35]. The reaction demonstrates high regioselectivity and provides access to nitrogen-containing heterocycles that would be difficult to obtain through alternative synthetic approaches [16].

In the context of cinazepam synthesis, the Polonovski rearrangement enables the transformation of the phenazepam 4-oxide intermediate into a form suitable for subsequent saponification and esterification reactions [1]. This transformation is essential for introducing the requisite functional groups that characterize the final cinazepam structure [1].

Precursor Compounds and Starting Materials

The synthesis of cinazepam requires a carefully selected array of precursor compounds and starting materials, each serving specific roles in the multi-step synthetic sequence. The primary starting material, 2-amino-5-bromo-2'-chlorobenzophenone, represents a substituted benzophenone derivative with the molecular formula C13H9BrClNO and molecular weight of 310.57 grams per mole [13] [14]. This compound serves as the foundational structure upon which the entire benzodiazepine framework is constructed [13].

CompoundCAS NumberMolecular FormulaMolecular WeightRole in Synthesis
2-amino-5-bromo-2'-chlorobenzophenone60773-49-1C13H9BrClNO310.57Starting benzophenone derivative
Bromoacetyl bromide598-21-0C2H2Br2O201.84Acylating agent
Sodium iodide7681-82-5NaI149.89Halide exchange reagent
Hydroxylamine7803-49-8NH2OH33.03Nucleophile for displacement
Acetic anhydride108-24-7C4H6O3102.09Polonovski rearrangement reagent
Succinic anhydride108-30-5C4H4O3100.07Esterification reagent

Bromoacetyl bromide functions as the primary acylating agent in the initial step of the synthesis, facilitating the formation of the bromoacetamide intermediate through nucleophilic acyl substitution [28] [31]. This reagent demonstrates high reactivity toward amino groups and enables the introduction of the acetyl moiety that becomes incorporated into the final benzodiazepine structure [31]. The compound exhibits characteristic reactivity as an acid halide, readily undergoing nucleophilic attack at the carbonyl carbon [31].

Sodium iodide serves as the halide exchange reagent in the Finkelstein reaction, converting the bromoacetamide to its iodide analog [1]. The selection of sodium iodide is crucial due to its unique solubility properties in acetone and its ability to form stable coordination complexes that facilitate the halide exchange process [33]. Hydroxylamine acts as a nucleophilic species that displaces the iodide leaving group through an alkylation mechanism, leading to the formation of the hydroxylamine-substituted intermediate [1].

Acetic anhydride plays a dual role in the synthesis, serving both as an activating agent for the Polonovski rearrangement and as a source of acetyl groups for the final product [15]. The compound demonstrates excellent reactivity toward nitrogen oxides and enables the critical rearrangement step that transforms the phenazepam 4-oxide intermediate [15]. Succinic anhydride completes the synthetic sequence by providing the dicarboxylic acid moiety that characterizes cinazepam through esterification of the hydroxyl group in 3-hydroxyphenazepam [1] [29].

Optimization of Synthetic Yield and Purity

The optimization of synthetic yield and purity in cinazepam production requires careful consideration of reaction conditions, reagent stoichiometry, and purification protocols for each step in the synthetic pathway. Research has demonstrated that systematic optimization of individual reaction parameters can significantly improve overall synthetic efficiency and product quality [23].

Temperature control represents a critical parameter in yield optimization across multiple steps of the synthesis. The Finkelstein reaction demonstrates optimal conversion rates at temperatures between 25 and 60 degrees Celsius, with higher temperatures potentially leading to side reactions and reduced selectivity [34]. The Polonovski rearrangement requires elevated temperatures of 130 to 160 degrees Celsius for efficient conversion, although excessive heating can result in decomposition of sensitive intermediates [15] [22].

ReactionTypical TemperatureTypical SolventReaction TimeYield Range
Finkelstein Reaction25-60°CAcetone1-24 hours70-95%
Polonovski Rearrangement130-160°CChloroform/DCM2-8 hours60-85%
N-acylation with Bromoacetyl BromideRoom temperature to 80°CAnhydrous conditions2-6 hours80-95%
Esterification with Succinic Anhydride80-140°CSolvent-free or organic solvent1-12 hours70-90%

Solvent selection plays a crucial role in achieving high yields and purity. The Finkelstein reaction specifically requires acetone as the solvent due to the unique solubility properties of sodium iodide in this medium [33]. Alternative solvents fail to provide the necessary driving force for halide exchange due to inadequate solubility differences between the starting and product salts [33]. For the esterification step involving succinic anhydride, solvent-free conditions or the use of organic solvents such as dichloromethane can improve reaction efficiency [32].

Reagent stoichiometry optimization involves balancing the need for complete conversion against the economic considerations of reagent cost and waste generation. Excess reagents can drive reactions to completion but may complicate purification procedures and increase production costs [25]. The use of slight excesses of acylating agents and anhydrides typically provides optimal results while minimizing purification challenges [28] [32].

Purification protocols significantly impact the final purity of cinazepam and its intermediates. Column chromatography using silica gel with appropriate solvent systems enables the separation of product from unreacted starting materials and byproducts [26]. The use of recrystallization techniques from suitable solvents can further enhance purity and provide materials meeting pharmaceutical-grade specifications [23].

Comparative Analysis of Industrial vs. Laboratory Synthesis

The transition from laboratory-scale to industrial-scale synthesis of cinazepam involves fundamental changes in reaction conditions, equipment requirements, and process control strategies. Laboratory synthesis typically operates on scales ranging from milligrams to grams, while industrial production requires kilogram to ton quantities, necessitating significant modifications to synthetic protocols [25] [27].

Scale-up challenges primarily center on heat transfer, mixing efficiency, and safety considerations. Laboratory reactions benefit from rapid heat dissipation due to high surface-area-to-volume ratios, while industrial reactors require sophisticated temperature control systems to manage exothermic reactions [27]. The Polonovski rearrangement, which requires elevated temperatures, presents particular challenges in large-scale operations due to the need for precise temperature control across large reaction volumes [21].

AspectLaboratory SynthesisIndustrial Synthesis
ScaleMilligrams to gramsKilograms to tons
EquipmentStandard glasswareSpecialized reactors
Temperature ControlManual/simple heatingAutomated control systems
MixingMagnetic stirringMechanical agitation
Safety ProtocolsIndividual protectionComprehensive systems
Quality ControlBatch analysisContinuous monitoring
Cost per UnitHighLow (economies of scale)
FlexibilityHighLimited

Industrial synthesis requires specialized equipment designed for handling corrosive reagents such as bromoacetyl bromide and acetic anhydride [31]. Corrosion-resistant materials and appropriate containment systems become essential for safe operation at industrial scales [27]. The Finkelstein reaction presents unique challenges in industrial settings due to the need for efficient separation of precipitated salts and recovery of acetone solvent [23].

Continuous flow synthesis represents an emerging approach that bridges laboratory and industrial methodologies. Research has demonstrated successful implementation of benzodiazepine synthesis using continuous flow reactors, achieving high yields and purities while maintaining safety advantages [23]. These systems enable precise control of reaction parameters and reduce the inventory of hazardous intermediates [23].

Quality control requirements differ significantly between laboratory and industrial synthesis. Laboratory preparations typically rely on end-point analysis using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography [26]. Industrial production requires continuous monitoring systems and statistical process control to ensure consistent product quality [27].

Economic considerations favor industrial synthesis for large-volume production due to economies of scale, while laboratory synthesis remains advantageous for research applications and small-scale preparations [25]. The fixed costs associated with industrial equipment and regulatory compliance necessitate high-volume production to achieve economic viability [27].

Cinazepam exhibits a complex three-dimensional structure characteristic of the benzodiazepine family, featuring a fused bicyclic framework comprising a benzene ring annulated to a seven-membered diazepine ring. The molecular geometry is fundamentally defined by the boat conformation adopted by the diazepine ring, which is consistent with the conformational preferences observed in related benzodiazepine derivatives [1] [2] [3].

The compound possesses one undefined stereocenter at the C3 position of the diazepine ring, where the hemisuccinate ester group is attached [4] [5]. This stereogenic center creates the potential for two enantiomeric forms, designated as M (minus) and P (plus) conformers based on the chirality of the diazepine ring system [6] [7]. Structural analysis reveals that the seven-membered diazepine ring adopts a distorted boat conformation with the C3 carbon positioned above the plane defined by the remaining ring atoms [1] [8].

The molecular geometry is further characterized by specific geometric parameters. The boat-chair angle of the diazepine ring typically ranges between 40-60 degrees for benzodiazepines, with cinazepam expected to fall within the 45-55 degree range [1]. The planarity of the aromatic benzene ring contrasts with the puckered nature of the diazepine ring, creating a characteristic bent molecular architecture that influences both pharmacological activity and solid-state packing [6] [9].

The presence of halogen substituents (7-bromo and 2-chlorophenyl groups) introduces additional steric considerations. The bromine atom at position 7 of the benzene ring and the chlorine atom on the phenyl substituent at position 5 create specific van der Waals interactions that stabilize particular conformational arrangements [10] [5]. These halogen atoms also contribute to intermolecular halogen bonding in the solid state, influencing crystal packing and dissolution properties [1].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of cinazepam displays characteristic signals that confirm its structural identity. The stereocenter proton at C3 appears as a singlet in the region of 5.0-6.0 ppm, indicating the attachment point of the hemisuccinate ester group [11]. Aromatic protons from both the benzene ring and the 2-chlorophenyl substituent resonate between 7.0-8.0 ppm as complex multiplets, while the diazepine aromatic protons appear slightly downfield at 7.5-8.5 ppm due to the electron-withdrawing nature of the nitrogen atoms [12] [13].

The hemisuccinate side chain contributes distinctive signals, with the methylene protons appearing as triplets in the 2.5-3.0 ppm region, and the carboxylic acid proton exhibiting a characteristic broad singlet between 10-12 ppm due to rapid exchange [4] [14]. The ¹³C NMR spectrum provides complementary structural information, with the lactam carbonyl carbon resonating around 165-175 ppm and the C3 stereocenter appearing in the 80-90 ppm region [12].

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of cinazepam produces a molecular ion peak [M+H]⁺ at m/z 466, confirming the molecular weight of 465.7 g/mol [4] [15]. The fragmentation pattern reveals several characteristic losses: loss of the carboxyl group [M+H-45]⁺ at m/z 421, loss of carbon monoxide [M+H-28]⁺ at m/z 438, and loss of the bromine atom [M+H-79]⁺ at m/z 387 [15] [16].

The base peak typically corresponds to the benzodiazepine core fragment (m/z 270-290), indicating the stability of the bicyclic framework under mass spectrometric conditions [15]. Additional fragments include the chlorophenyl moiety (m/z 111-141), which provides structural confirmation of the 2-chlorophenyl substituent [16].

Infrared Spectroscopy

The FTIR spectrum of cinazepam exhibits several diagnostic absorption bands characteristic of the benzodiazepine structure. The most prominent feature is the very strong C=O stretch of the lactam carbonyl at approximately 1690 cm⁻¹, which is typical for 2-oxo-benzodiazepines [17] [18]. The C=N stretch of the diazepine ring appears as a strong absorption around 1610 cm⁻¹, confirming the imine functionality [17] [18].

Aromatic C=C stretching vibrations are observed in the 1590-1610 cm⁻¹ region, while aromatic C-H stretches appear between 3000-3100 cm⁻¹ [13]. The aliphatic C-H stretches from the hemisuccinate chain contribute strong absorptions in the 2800-3000 cm⁻¹ region [14]. Halogen-specific vibrations include the C-Br stretch around 610 cm⁻¹ and the C-Cl stretch near 750 cm⁻¹ [13].

The ester carbonyl from the hemisuccinate moiety appears in the 1200 cm⁻¹ region as a strong C-O stretch, while ring deformation modes contribute variable intensity absorptions between 400-800 cm⁻¹ [13] [20].

Crystallographic Data and Solid-State Behavior

Cinazepam crystallizes in a monoclinic crystal system, most likely in the space group P21/c, which is commonly observed for benzodiazepine derivatives [1] [8]. The asymmetric unit contains one molecule of cinazepam, with the diazepine ring adopting the characteristic boat conformation in the solid state [2] [8].

The molecular conformation in the crystal structure is expected to be extended due to the presence of the hemisuccinate ester group, which projects away from the benzodiazepine core to minimize steric interactions [1]. The boat-chair angle of the diazepine ring is anticipated to be approximately 45-55 degrees, consistent with related benzodiazepine structures [1].

Intermolecular interactions play a crucial role in crystal stability. Hydrogen bonding occurs between the N-H group of one molecule and the carbonyl oxygen of adjacent molecules, forming N-H···O=C hydrogen bonds with typical distances of 2.0-2.1 Å [1] [8]. Additional O-H···O hydrogen bonds may form between the carboxylic acid group of the hemisuccinate chain and nearby acceptor sites [21].

The presence of halogen atoms introduces halogen bonding interactions, particularly C-Br···O and C-Cl···N contacts that contribute to crystal stability [1]. π-π stacking interactions between aromatic rings of adjacent molecules provide additional stabilization, with typical interplanar distances of 3.3-3.5 Å [1].

The packing motif is expected to consist of sheet structures formed through combinations of hydrogen bonding and halogen interactions, with sheets stacked via van der Waals forces [1]. This packing arrangement influences important solid-state properties including dissolution rate, polymorphism, and stability under various conditions [21] [22].

Thermal analysis indicates that cinazepam exhibits a melting point in the range typical for benzodiazepines (approximately 150-200°C), with the exact value dependent on crystal packing efficiency and intermolecular interaction strength [1] [21]. The compound shows limited conformational flexibility in the solid state due to the rigid benzodiazepine core and crystal packing constraints [6] [23].

Solubility and Partition Coefficient Analysis

Cinazepam exhibits poor aqueous solubility, a characteristic shared by most benzodiazepine derivatives due to their lipophilic nature and extensive aromatic conjugation [24] [21]. The compound demonstrates very low water solubility, estimated to be less than 0.1 mg/mL under physiological conditions, which significantly impacts its bioavailability and pharmaceutical formulation [14] [21].

Solubility in organic solvents varies considerably based on polarity and hydrogen bonding capacity. Dimethylformamide (DMF) provides the highest solubility at 15 mg/mL, indicating good compatibility with polar aprotic solvents [14] [25]. Dimethyl sulfoxide (DMSO) offers moderate solubility at 10 mg/mL, while ethanol shows limited solubility at only 0.2 mg/mL [14]. The DMF:PBS mixture (1:9, pH 7.2) demonstrates very poor solubility at 0.1 mg/mL, reflecting the compound's hydrophobic character [14].

Partition coefficient analysis reveals cinazepam's lipophilic properties, with log P values expected to fall in the range of 2.5-4.0, typical for benzodiazepines [26] [27]. Comparative studies with related benzodiazepines show membrane-buffer partition coefficients that are generally one order of magnitude lower than octanol-water partition coefficients due to the complexity of biological membranes [26] [28].

The partition behavior in liposome-water systems provides more physiologically relevant data, with partition coefficients ranging from 10³ to 10⁴ for similar benzodiazepines, indicating strong membrane association [27] [29]. The presence of halogen substituents and the carboxylic acid group in the hemisuccinate chain modulates partition behavior, with the acid functionality potentially reducing lipophilicity at physiological pH [27].

pH-dependent solubility is influenced by the ionizable carboxylic acid group, with increased solubility expected at higher pH values due to deprotonation [21]. However, the overall impact remains limited due to the predominantly neutral character of the benzodiazepine core [24] [30].

Cyclodextrin complexation studies with related benzodiazepines demonstrate potential for solubility enhancement, with methylated-β-cyclodextrin showing particular efficacy in improving dissolution properties [21] [30]. Such approaches may be applicable to cinazepam formulation development to overcome its inherent solubility limitations [31].

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

463.97746 g/mol

Monoisotopic Mass

463.97746 g/mol

Heavy Atom Count

28

UNII

U4SS7UFXC7

Other CAS

172986-25-3

Wikipedia

Cinazepam

Dates

Last modified: 08-15-2023

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